Methyl 2-acetamidothiophene-3-carboxylate

Descripción

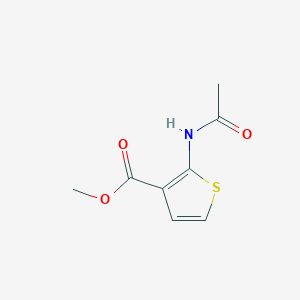

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-acetamidothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7-6(3-4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMAXKPXBHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384580 | |

| Record name | Methyl 2-acetamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-81-9 | |

| Record name | Methyl 2-(acetylamino)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22288-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of Methyl 2 Acetamidothiophene 3 Carboxylate

Transformations Involving the Amide Functionality

The amide group in methyl 2-acetamidothiophene-3-carboxylate is a focal point for diverse chemical reactions, enabling the introduction of various substituents and the construction of fused heterocyclic systems. These transformations are crucial for developing new compounds with potential applications in medicinal chemistry and material science.

N-Alkylation and N-Arylation Reactions of the Acetamido Group

The nitrogen atom of the acetamido group can be functionalized through N-alkylation and N-arylation reactions, which involve the formation of new carbon-nitrogen bonds. These reactions expand the structural diversity of the parent molecule.

A notable method for N-arylation is the copper-mediated Chan-Lam cross-coupling reaction. This protocol has been successfully applied to the N-arylation of methyl 2-aminothiophene-3-carboxylate using both arylboronic acids and potassium aryltrifluoroborate salts. nih.gov The reaction demonstrates good tolerance for a variety of functional groups, affording the desired N-arylated products in moderate to good yields. nih.gov While this specific reaction has been detailed for the amino precursor, the principles are applicable to the acetamido compound, often with a preliminary deacetylation step or under conditions that facilitate reaction with the secondary amide.

The acetamido group can undergo nucleophilic substitution reactions with alkyl and acyl halides. For instance, the reaction of related 2-acetamidothiophene derivatives with methyl iodide in the presence of a base like anhydrous potassium carbonate leads to N-alkylation. ekb.eg This classic approach allows for the introduction of a wide range of alkyl groups onto the amide nitrogen. Similarly, reaction with acyl halides can be employed to introduce additional acyl substituents.

Cyclization Reactions to Construct Fused Heterocyclic Systems

The amide functionality of this compound is a key participant in cyclization reactions, leading to the formation of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidines are a significant class of fused heterocycles with diverse biological activities. The synthesis of these compounds often commences from 2-aminothiophene-3-carboxylate derivatives, which are precursors to this compound. jisciences.com The general strategy involves the construction of the pyrimidine (B1678525) ring onto the thiophene (B33073) core.

One common method involves the reaction of a 2-aminothiophene-3-carboxamide (B79593) derivative with a suitable one-carbon synthon. For example, 2-acylaminothiophene-3-carboxamide derivatives can be cyclized with a base to form 4-oxo-thieno[2,3-d]pyrimidines. nih.gov The corresponding this compound can be converted to the amide and then subjected to similar cyclization conditions.

Another approach involves heating methyl 2-aminothiophene-3-carboxylate in formamide (B127407) to construct the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4(3H)-one. sigmaaldrich.com Subsequent modifications can then be carried out on this fused ring system.

Modifications at the Carboxylate Ester Group

The carboxylate ester group in this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with altered properties and functionalities.

Hydrolysis to Thiophene-3-carboxylic Acids

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions.

Ester cleavage can proceed through several mechanisms, with the most common being saponification, which involves base-catalyzed hydrolysis. In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate salt, which is then protonated to give the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol (B129727) is eliminated, yielding the carboxylic acid. The efficiency of both acid and base-catalyzed hydrolysis can be influenced by factors such as temperature, reaction time, and the concentration of the catalyst. acs.orgresearchgate.net

Thioester hydrolysis, a related process, is also a thermodynamically favorable reaction. libretexts.org The stability and rate of hydrolysis of esters, including thioesters, can be influenced by pH and temperature. For instance, some thioesters exhibit greater stability at acidic pH. nih.gov

The cleavage of esters to produce carboxylic acids is a common transformation in organic synthesis. researchgate.net While typically achieved through hydrolysis, alternative methods involving SN2-type dealkylation have been developed for substrates sensitive to hydrolytic conditions. researchgate.net

Anhydride (B1165640) Formation via Phosgene (B1210022) Cyclization

While the provided outline mentions anhydride formation via phosgene cyclization, the direct application of this method to this compound is not extensively documented in the search results. However, the general principles of anhydride formation are well-established. Acid anhydrides can be synthesized by reacting a carboxylic acid with an acid chloride in the presence of a base like pyridine (B92270). masterorganicchemistry.comchemistry.coach Another method involves the dehydration of two carboxylic acid molecules, often facilitated by a strong dehydrating agent or high temperatures. chemistry.coach The reaction of a carboxylate with an acid chloride is a common route to forming anhydrides. youtube.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo various reactions, including electrophilic aromatic substitution and oxidation at the sulfur atom. The substituents on the ring, namely the acetamido and carboxylate groups, influence the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitutions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophenes. fiveable.meuci.edu The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The existing substituents on the thiophene ring direct the incoming electrophile to specific positions.

Halogenation: The introduction of halogen atoms (chlorine, bromine) onto the thiophene ring can be achieved using halogenating agents, often in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com The acetamido group at the 2-position is an activating group and an ortho-, para-director, while the methyl carboxylate group at the 3-position is a deactivating group and a meta-director. The interplay of these directing effects will determine the position of halogenation.

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the thiophene ring. masterorganicchemistry.com This is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comlibretexts.org The position of nitration on the thiophene ring will be influenced by the directing effects of the existing acetamido and carboxylate groups. For instance, in the nitration of other substituted thiophene derivatives, a mixture of isomers can be obtained. rsc.org In some cases, nitration can lead to the displacement of a carboxyl group, a process known as ipso-nitration. rsc.orgchemrevlett.com The reaction conditions, such as temperature and the specific nitrating agent used, can significantly affect the outcome and yield of the reaction. google.com

Oxidation Reactions on the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide. wikipedia.orgresearchtrends.net This transformation alters the electronic properties and reactivity of the thiophene ring.

The oxidation of thiophenes can be achieved using various oxidizing agents, such as peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of an acid. acs.orgmdpi.orgacs.org The formation of the S-oxide is often favored at lower temperatures and in the presence of a Lewis or proton acid, which can stabilize the resulting S-oxide and prevent further oxidation to the S,S-dioxide. mdpi.org Thiophene S-oxides are reactive intermediates that can undergo various reactions, including Diels-Alder cycloadditions. researchtrends.netacs.org The oxidation of the sulfur atom is also relevant in the metabolism of thiophene-containing drugs. acs.org

Synthesis of Sulfoxide (B87167) Derivatives

The oxidation of the thiophene sulfur in this compound to a sulfoxide represents a key transformation. This can be achieved with high selectivity using various oxidizing agents under controlled conditions. The resulting sulfoxide, Methyl 2-acetamido-1-oxido-thiophene-3-carboxylate, introduces a chiral center at the sulfur atom and enhances the polarity of the compound.

Common methods for this selective oxidation involve the use of one equivalent of an oxidizing agent to prevent over-oxidation to the sulfone. Reagents such as hydrogen peroxide in acetic acid are effective for this purpose. nih.gov The reaction proceeds by converting the sulfide (B99878) to the sulfoxide, with glacial acetic acid often serving as the most effective solvent. nih.gov Another widely used reagent is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its ability to oxidize sulfides to sulfoxides at low temperatures. nih.gov Additionally, systems like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) in combination with hydrogen peroxide (H₂O₂) provide a highly efficient and chemoselective method for this transformation under solvent-free conditions, often at room temperature. organic-chemistry.org

Table 1: Synthetic Methods for Sulfoxide Derivatives

| Oxidizing Agent | Catalyst/Solvent | Conditions | Product | Notes |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | Methyl 2-acetamido-1-oxido-thiophene-3-carboxylate | High selectivity and conversion. nih.gov |

| m-CPBA | Chlorinated Solvents (e.g., CH₂Cl₂) | 0°C to Room Temp | Methyl 2-acetamido-1-oxido-thiophene-3-carboxylate | A common and reliable method for sulfide oxidation. nih.gov |

| TAPC / H₂O₂ | Solvent-free | Room Temperature | Methyl 2-acetamido-1-oxido-thiophene-3-carboxylate | Offers excellent yields and short reaction times. organic-chemistry.org |

Formation of Sulfone Derivatives

Further oxidation of the sulfoxide derivative, or direct oxidation of the parent thiophene, yields the corresponding sulfone, Methyl 2-acetamido-1,1-dioxido-thiophene-3-carboxylate. Sulfones are valuable synthetic intermediates and are significantly more polar than their sulfide or sulfoxide counterparts. nih.gov

The synthesis of sulfones typically requires stronger oxidizing conditions or an excess of the oxidizing agent compared to sulfoxide formation. organic-chemistry.org For instance, using more than two equivalents of m-CPBA and often elevated temperatures ensures the complete oxidation of the sulfur atom to the sulfone. nih.gov Another powerful oxidizing system involves potassium permanganate (B83412) supported on manganese dioxide, which can effectively oxidize sulfides under heterogeneous conditions. organic-chemistry.org Modern catalytic systems, such as the use of niobium carbide with 30% hydrogen peroxide, have been shown to efficiently and selectively produce sulfones from sulfides. organic-chemistry.org

Table 2: Synthetic Methods for Sulfone Derivatives

| Oxidizing Agent | Catalyst/Solvent | Conditions | Product | Notes |

| m-CPBA (≥2 equiv.) | Chlorinated Solvents | Reflux | Methyl 2-acetamido-1,1-dioxido-thiophene-3-carboxylate | A standard method requiring excess reagent. nih.gov |

| KMnO₄ / MnO₂ | Heterogeneous / Solvent-free | Varies | Methyl 2-acetamido-1,1-dioxido-thiophene-3-carboxylate | Strong, effective oxidizing agent. organic-chemistry.org |

| H₂O₂ | Niobium Carbide | Varies | Methyl 2-acetamido-1,1-dioxido-thiophene-3-carboxylate | Catalytic system providing efficient conversion to sulfones. organic-chemistry.org |

Reduction Reactions of Thiophene Ring or Substituents

The substituents on the thiophene ring, particularly the ester group, are amenable to reduction, providing pathways to alcohols and amines that serve as important building blocks for further derivatization.

Synthesis of Thiophene Alcohols and Amines from Ester Reduction

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (2-acetamidothiophen-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents that can reduce esters, such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This method has been documented for the analogous compound, Methyl 2-aminothiophene-3-carboxylate, which is reduced to 2-Aminothiophene-3-methanol with LiAlH₄ in high yield. The same conditions are applicable to the N-acetylated substrate. It is crucial to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters to alcohols. libretexts.org

The resulting thiophene alcohol can serve as a precursor to thiophene amines. While direct reduction of the ester to an amine is not a standard one-step transformation, the alcohol can be converted into a suitable leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source. Alternatively, the ester could be converted to a carboxamide, which can then be reduced to the corresponding amine using a reagent like LiAlH₄.

Table 3: Reduction of Ester to Alcohol

| Reducing Agent | Solvent | Conditions | Product | Yield (for analogue) |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0°C to Room Temp | (2-acetamidothiophen-3-yl)methanol | 82% |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Acetamidothiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to Methyl 2-acetamidothiophene-3-carboxylate provides definitive evidence for its atomic arrangement.

One-Dimensional NMR (¹H and ¹³C) for Structural Assignment

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, offers a foundational snapshot of the molecule's structure.

The ¹H NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. For instance, in related N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, the NH proton of the amide group typically appears as a distinct singlet in the downfield region, generally between δ 9.32 and 10.98 ppm. nih.gov The methoxy (B1213986) protons of the ester group exhibit a singlet peak around δ 3.91 ppm. nih.gov Aromatic protons, such as those on the thiophene (B33073) ring, would be expected to resonate in the range of δ 6.79 to 8.17 ppm, with their exact chemical shifts influenced by the electronic effects of the substituents. nih.gov

The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. In similar structures, the carbonyl carbon of the ester group is characteristically found at the most deshielded position, around δ 168.7 ppm. nih.gov The methoxy carbon appears at approximately δ 53.5 ppm. nih.gov The carbon atoms of the thiophene ring would have signals in the aromatic region, typically between δ 108 and 167 ppm. nih.gov

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH (Amide) | ~9.0 - 11.0 | - |

| CH (Thiophene Ring) | ~7.0 - 8.5 | ~110 - 140 |

| OCH₃ (Ester) | ~3.8 - 4.0 | ~51 - 54 |

| C=O (Ester) | - | ~160 - 170 |

| C=O (Amide) | - | ~165 - 175 |

| CH₃ (Acetamido) | ~2.1 - 2.4 | ~23 - 26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unravel the intricate network of connections within the molecule, two-dimensional (2D) NMR techniques are indispensable. These experiments provide through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons. For this compound, COSY would confirm the connectivity of the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the ¹³C signals based on their attached protons. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is vital for piecing together the molecular fragments. For instance, the NH proton of the amide could show a correlation to the amide carbonyl carbon and the C2 carbon of the thiophene ring. The methoxy protons would correlate with the ester carbonyl carbon. The use of comprehensive 2D-NMR experiments like COSY, HSQC, and HMBC is a standard practice for the structural assignment of complex organic molecules, including various heterocyclic derivatives. nih.gov

Conformational Studies and Dynamic NMR Spectroscopy

The amide bond within this compound can exhibit restricted rotation, potentially leading to the existence of different conformers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate such conformational exchange processes. rsc.org By acquiring NMR spectra at varying temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to rotation around the amide bond. mdpi.com At low temperatures, the exchange between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. mdpi.com Conversely, at higher temperatures, the rapid interconversion can lead to the coalescence of these signals into a single, averaged peak. mdpi.com Such studies have been successfully applied to understand the conformational behavior of other amide-containing cyclic compounds. rsc.orgmdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide valuable information about the functional groups present in a molecule and their interactions.

Vibrational Analysis of Carbonyl, Amide, and Thiophene Moiety

The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Vibrations: The molecule contains two carbonyl groups: one in the ester and one in the amide functionality. The C=O stretching vibration of the ester is typically observed in the region of 1720-1740 cm⁻¹. youtube.com The amide I band (primarily C=O stretch) is usually found between 1630 and 1680 cm⁻¹. The exact positions of these bands can be influenced by electronic effects and hydrogen bonding.

Amide Vibrations: In addition to the amide I band, other characteristic amide vibrations include the amide II band (a mixture of N-H in-plane bending and C-N stretching) around 1550 cm⁻¹, and the N-H stretching vibration, which appears as a sharp peak in the range of 3200-3400 cm⁻¹ for secondary amides. nih.gov

Thiophene Moiety Vibrations: The thiophene ring gives rise to several characteristic vibrations. The C-H stretching bands of the aromatic ring are expected in the region of 3000-3100 cm⁻¹. iosrjournals.org Ring stretching vibrations typically occur in the 1350-1600 cm⁻¹ range. iosrjournals.orgjchps.com The C-S stretching modes are generally weaker and appear at lower frequencies, often between 600 and 850 cm⁻¹. iosrjournals.org

A representative table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |

| Amide | N-H Stretch | 3200 - 3400 |

| Thiophene | C-H Stretch | 3000 - 3100 |

| Ester | C=O Stretch | 1720 - 1740 |

| Amide | Amide I (C=O Stretch) | 1630 - 1680 |

| Amide | Amide II (N-H Bend, C-N Stretch) | ~1550 |

| Thiophene | Ring Stretch | 1350 - 1600 |

| Thiophene | C-S Stretch | 600 - 850 |

Applications in Hydrogen Bonding and Molecular Interactions

Infrared spectroscopy is particularly sensitive to hydrogen bonding interactions. The presence of both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygens of the amide and ester, and the sulfur atom of the thiophene ring) in this compound suggests the potential for intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Hydrogen bonding typically causes a broadening and a shift to lower frequency of the N-H stretching vibration. nih.gov The positions of the carbonyl stretching bands can also be affected; hydrogen bonding to a carbonyl oxygen weakens the C=O bond, resulting in a shift to a lower wavenumber. rsc.org Polarized IR spectroscopy studies on related compounds like 2-thiophenic acid have demonstrated the significant influence of the thiophene ring and its sulfur atom on the hydrogen bonding within the crystal lattice. nih.gov The study of these vibrational shifts can therefore provide detailed insights into the nature and strength of intermolecular interactions. nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. It provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and the confirmation of structural features.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This technique is crucial for confirming the identity of newly synthesized compounds like this compound and its derivatives.

For instance, in the characterization of novel thiophene carboxamide scaffolds, HRMS analysis using an Orbitrap mass spectrometer with electrospray ionization (ESI) confirmed the molecular formulas of all synthesized compounds, showing the protonated molecular ion peak ([M+H]⁺) with a mass error of less than 1 ppm. nii.ac.jp This level of precision provides unambiguous confirmation of the elemental composition. While specific HRMS data for this compound is not publicly available, the expected exact mass can be calculated and compared with experimental results from techniques like ESI-TOF or Orbitrap MS to verify its synthesis.

The table below illustrates the precision of HRMS with examples of related thiophene derivatives.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Reference |

| Methyl 3-methylthiophene-2-carboxylate | C₇H₈O₂S | 156.02450 | researchgate.netscience-softcon.de |

| Methyl 2-benzhydrylthiophene-3-carboxylate | C₁₉H₁₆O₂S | 308.08710 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, providing vital clues for structural confirmation. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups: the methyl ester, the acetamido group, and the thiophene ring. ekb.eg

Expected fragmentation pathways include:

Loss of the methoxy group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃, 31 u) or methanol (B129727) (CH₃OH, 32 u), resulting in a prominent acylium ion.

Loss of the acetyl group: The acetamido moiety can fragment via cleavage of the N-C bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 u) or an acetyl radical (•COCH₃, 43 u).

McLafferty Rearrangement: While less common for the ester group in this specific structure, a McLafferty rearrangement could occur within the acetamido side chain if applicable.

Thiophene Ring Cleavage: The thiophene ring itself can fragment, often by losing components like acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S). researchgate.net Cleavage at the sulfur atom is a distinctive feature in the mass spectra of many thiophene derivatives. researchgate.net

The analysis of GC-MS data for a related compound, methyl 3-methylthiophene-2-carboxylate, shows a molecular ion peak at m/z 156 and a top peak at m/z 125, corresponding to the loss of the methoxy group (•OCH₃). researchgate.netscience-softcon.de This demonstrates a key fragmentation pathway for the methyl carboxylate group attached to a thiophene ring.

A table of potential key fragments for this compound (Molecular Weight: 199.22 g/mol ) is presented below.

| Fragment Ion (Structure) | m/z (Nominal) | Description of Loss |

| [M - •OCH₃]⁺ | 168 | Loss of methoxy radical from ester |

| [M - COOCH₃]⁺ | 140 | Loss of carbomethoxy radical |

| [M - CH₂CO]⁺ | 157 | Loss of ketene from acetamido group |

| [M - •COCH₃]⁺ | 156 | Loss of acetyl radical from acetamido group |

The choice of ionization technique is critical in mass spectrometry as it determines the nature and extent of fragmentation.

Electron Ionization (EI): This is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). mdpi.com It usually produces extensive and reproducible fragmentation patterns, which are excellent for structural elucidation and for matching against spectral libraries like the NIST database. mdpi.com However, for some molecules, the molecular ion peak may be weak or entirely absent. researchgate.net

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer or adduct formation. researchgate.netlibretexts.org This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent (quasi)molecular ion peak (e.g., [M+H]⁺). researchgate.net This is particularly useful for confirming the molecular weight of compounds that fragment easily under EI conditions. researchgate.net

Electrospray Ionization (ESI): ESI is another soft ionization method, ideal for polar, thermally labile, and large molecules. It generates ions directly from a solution by creating a fine spray of charged droplets. nii.ac.jp It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it highly suitable for accurate molecular weight determination, especially when coupled with high-resolution analyzers like Orbitrap or TOF. nii.ac.jp

For this compound, ESI would be a preferred method for accurate mass determination, while a combination of EI and CI would provide both detailed structural information from fragmentation and clear confirmation of the molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. biointerfaceresearch.com The spectrum provides information about the conjugated π-systems and chromophores within a molecule.

The structure of this compound contains several chromophores: the thiophene ring, the carbonyl group of the ester, and the carbonyl group of the amide. The lone pairs of electrons on the sulfur and nitrogen atoms also play a role in the electronic transitions.

The expected electronic transitions for this molecule are:

π → π* Transitions: These high-intensity absorptions arise from the conjugated π-system of the thiophene ring. Unsubstituted thiophene absorbs around 235 nm. nii.ac.jp The presence of the acetamido group (an auxochrome) and the carboxylate group (a chromophore) attached to the ring is expected to cause a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system. nii.ac.jp Specifically, a substituent at the 2-position of a thiophene ring tends to conjugate more strongly with the ring than a substituent at the 3-position. nii.ac.jp

n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron from the lone pairs of the oxygen atoms (in the carbonyls) and the nitrogen atom (in the amide) to an antibonding π* orbital. biointerfaceresearch.com These transitions typically occur at longer wavelengths than π → π* transitions.

The absorption maxima (λmax) can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. ekb.eg Generally, polar solvents can stabilize the ground state or excited state differently, leading to shifts in the absorption wavelength. For many thiophene derivatives, a shift to longer wavelengths (bathochromic shift) is observed with increasing solvent polarity.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties.

While the specific crystal structure of this compound is not publicly documented, a detailed analysis can be inferred from its very close analog, Methyl 3-aminothiophene-2-carboxylate . biointerfaceresearch.com A single-crystal X-ray diffraction study of this amino derivative reveals critical structural features that are expected to be largely conserved. biointerfaceresearch.com

The study showed that Methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic P2₁/c space group. biointerfaceresearch.com The thiophene ring and the carbonyl group are nearly coplanar, a feature that maximizes π-orbital overlap and conjugation. biointerfaceresearch.com A key structural feature is the formation of an intramolecular N–H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester, which creates a stable six-membered ring motif (often described as an S(6) motif). biointerfaceresearch.com This intramolecular hydrogen bond significantly influences the planarity and conformation of the molecule.

Upon N-acetylation to form this compound, this intramolecular hydrogen bonding pattern is expected to persist, now involving the amide N-H and the ester carbonyl oxygen. In the solid state, the crystal packing will be further stabilized by intermolecular hydrogen bonds, likely between the amide carbonyl oxygen of one molecule and the N-H of a neighboring molecule, leading to the formation of chains or sheets.

The table below presents typical bond lengths from the crystal structure of the closely related Methyl 3-aminothiophene-2-carboxylate, which serve as excellent estimates for the title compound. biointerfaceresearch.com

| Bond | Bond Length (Å) |

| C=O (ester) | ~1.22 |

| C–S (thiophene) | ~1.71 - 1.74 |

| C–N (amide) | ~1.35 |

| C–O (ester) | ~1.34 |

| C–O (methoxy) | ~1.45 |

These structural parameters, determined with high precision through X-ray crystallography, are essential for computational modeling and for understanding the structure-activity relationships of this class of compounds.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound and its derivatives is dictated by a network of intermolecular interactions, which play a crucial role in the stability of their crystalline structures. The arrangement of molecules in the solid state is primarily governed by hydrogen bonding, with contributions from other weak interactions such as π-stacking.

Detailed crystallographic studies of analogous compounds provide significant insight into the interactions likely present in this compound. For instance, the precursor, methyl 3-aminothiophene-2-carboxylate, crystallizes in the monoclinic P21/c space group. Its crystal packing is stabilized by a combination of N–H⋯O and N–H⋯N hydrogen bonds, supplemented by weaker C–H⋯S and C–H⋯Cg interactions mdpi.comresearchgate.net. The presence of both amine and carbonyl groups facilitates these interactions mdpi.com.

In a related derivative, ethyl 2-amino-4-methylthiophene-3-carboxylate, the crystal structure reveals the presence of two molecules in the asymmetric unit. Each of these molecules exhibits an intramolecular N—H⋯O hydrogen bond. Furthermore, the same hydrogen atom participates in an intermolecular N—H⋯S bond, leading to the formation of dimers. These dimers are subsequently linked into chains along the mdpi.com direction by additional N—H⋯O hydrogen bonds nih.gov.

For acylamino derivatives, stacking interactions are also a significant feature. In certain methyl 2-(acylamino)thiophene-3-carboxylates, molecules have been observed to form stacks with intermolecular distances ranging from 3.2 to 3.6 Å, indicative of π-π interactions between the thiophene rings researchgate.net.

Based on these findings from closely related structures, the crystal packing of this compound is anticipated to be characterized by a robust network of hydrogen bonds. Specifically, intermolecular N-H⋯O=C hydrogen bonds linking the acetamido group of one molecule to the carboxylate group of another are highly probable, leading to the formation of chains or dimeric motifs. The potential for π-stacking of the thiophene rings further contributes to the stabilization of the crystal lattice.

Table of Crystallographic Data for Related Thiophene Carboxylate Derivatives

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Methyl 3-aminothiophene-2-carboxylate | Monoclinic | P21/c | N–H⋯O, N–H⋯N, C–H⋯S, C–H⋯Cg | mdpi.comresearchgate.net |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Triclinic | P1 | N—H⋯O (intramolecular and intermolecular), N—H⋯S | nih.gov |

| Methyl 2-(acylamino)thiophene-3-carboxylates | Not Specified | Not Specified | π-π stacking (3.2–3.6 Å) | researchgate.net |

| Methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate | Not Specified | Not Specified | N—H⋯O=C (intramolecular), C—H⋯O (intermolecular) | researchgate.net |

Theoretical and Computational Chemistry Studies on Methyl 2 Acetamidothiophene 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical properties.

The electronic structure of a molecule is key to its reactivity. A crucial aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are vital for predicting chemical stability and reactivity. mdpi.comnih.gov

For a molecule like Methyl 2-acetamidothiophene-3-carboxylate, the HOMO is expected to be delocalized over the electron-rich thiophene (B33073) ring and the acetamido group. In a study on the closely related compound, Methyl 3-aminothiophene-2-carboxylate, the HOMO was found to be delocalized over the thiophene ring and the amino group. mdpi.com Specifically, the nitrogen atom of the amino group contributed significantly (27.9%) to the HOMO. mdpi.com Similarly, the LUMO in such compounds is typically distributed over the thiophene ring and the electron-withdrawing methyl carboxylate group, with the carbon atoms of the carboxyl group having a notable contribution. mdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Calculations on similar aromatic compounds have shown that this energy gap can be influenced by substituents and the surrounding solvent. researchgate.net The analysis of FMOs helps in understanding the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Expected Contributions to Frontier Molecular Orbitals of this compound based on Analogous Compounds

| Orbital | Expected Major Contributing Moieties | Implied Reactivity |

| HOMO | Thiophene Ring, Acetamido Group | Susceptibility to electrophilic attack |

| LUMO | Thiophene Ring, Methyl Carboxylate Group | Susceptibility to nucleophilic attack |

This table is predictive and based on studies of structurally similar thiophene derivatives.

Molecules with rotatable single bonds, such as the C-N bond of the acetamido group and the C-C bond of the carboxylate group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energetic profile of the transitions between them.

Density Functional Theory (DFT) for Reaction Mechanism Investigations

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for complex systems. rsc.org DFT calculations can map out the entire energy landscape of a reaction, from reactants to products, including any intermediates and transition states.

By applying DFT, researchers can propose and evaluate different possible pathways for a given reaction. For a molecule like this compound, potential reactions for study could include hydrolysis of the ester or amide, or electrophilic substitution on the thiophene ring.

The process involves identifying the structures of the reactants, products, and any proposed intermediates. DFT calculations are then used to locate the transition state (TS) for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. It is characterized by having exactly one imaginary vibrational frequency. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the located transition state smoothly connects the intended reactants and products. mdpi.comresearchgate.net

Once the energies of the reactants, transition states, and products are calculated, the activation energy (the energy difference between the reactants and the transition state) for each step can be determined. nih.gov This is a crucial kinetic parameter, as a lower activation energy corresponds to a faster reaction rate.

Table 2: Hypothetical Thermodynamic Data for a Reaction Step

| Parameter | Description | Significance |

| ΔE_act | Activation Energy | Determines the reaction rate |

| ΔH | Enthalpy Change | Indicates if the reaction is exothermic or endothermic |

| ΔG | Gibbs Free Energy Change | Indicates the spontaneity of the reaction |

This table represents typical outputs from a DFT study of a reaction mechanism.

Reactions are most often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these solvent effects. mdpi.comresearchgate.net Polarizable Continuum Models (PCM), such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), are commonly used. researchgate.netmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

These models can significantly alter the calculated free energy profiles of reactions, especially for those involving charged or highly polar species. mdpi.comdatapdf.com For example, the rate of SN2 reactions has been shown to be highly dependent on the polarity of the solvent, a phenomenon that can be successfully modeled using these methods. mdpi.com Similarly, the influence of a catalyst can be modeled by including the catalytic species in the computational model and determining how its presence alters the reaction pathway and lowers the activation energies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating their motion over time. This methodology allows for the characterization of the different spatial arrangements (conformers) a molecule can adopt, their relative energies, and the transition states that connect them. Such information is crucial for understanding a molecule's physical properties, reactivity, and biological interactions.

For this compound, specific molecular dynamics simulation studies are not extensively available in the current body of scientific literature. However, insights into its probable conformational preferences can be gleaned from crystallographic and computational studies of closely related structures, such as Methyl 3-aminothiophene-2-carboxylate (matc). A study on matc revealed that its crystal structure is stabilized by a network of intermolecular hydrogen bonds, specifically N–H⋯O and N–H⋯N interactions. These interactions, along with weaker C–H⋯S and C–H⋯Cg interactions, play a dominant role in the crystal packing. The dispersion energy was found to be the major contributor to the stability of the crystal packing. nih.govscm.com

In the case of this compound, the presence of the acetamido group (–NHC(O)CH₃) introduces an additional layer of complexity to its conformational landscape compared to the simpler amino group in matc. The amide bond has a partial double bond character, which restricts rotation around the C-N bond. Furthermore, the acetamido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially leading to a variety of intramolecular and intermolecular hydrogen bonding patterns.

A conformational analysis of this compound would likely focus on the rotational barriers around several key single bonds:

The C2-N bond of the thiophene ring and the acetamido group.

The N-C(O) bond of the amide.

The C3-C(O)O bond of the ester group.

The C(O)-O bond of the ester.

The relative orientations of the acetamido and carboxylate groups will define the low-energy conformers. It is plausible that intramolecular hydrogen bonding between the N-H of the acetamido group and the carbonyl oxygen of the ester group could lead to a stable, planar, six-membered ring-like structure, a feature commonly observed in similar ortho-substituted aromatic systems. MD simulations would be invaluable in mapping the potential energy surface associated with the rotation around these bonds, identifying the most stable conformers in different environments (e.g., in vacuum or in a solvent), and determining the energy barriers for interconversion between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The synergy between computational and experimental spectroscopy is a cornerstone of modern chemical analysis. nih.govmdpi.com Density Functional Theory (DFT) has emerged as a particularly robust method for predicting a wide range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgnih.govnih.gov The accuracy of these predictions, however, is highly dependent on the chosen functional and basis set, and thus, validation against experimental data is a critical step. mdpi.comyoutube.com

For this compound, theoretical calculations can provide a detailed assignment of its NMR and IR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. rsc.orgnih.gov Similarly, the calculation of the Hessian matrix at the optimized geometry of the molecule yields the harmonic vibrational frequencies corresponding to its IR spectrum. diva-portal.orgresearchgate.net

The validation process involves a direct comparison of the calculated spectroscopic data with experimentally obtained spectra. A good correlation between the predicted and experimental values not only confirms the chemical structure of the synthesized compound but also validates the computational model used.

As a demonstrative example, the following tables present a hypothetical comparison between experimental and DFT-predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for this compound. The experimental values are based on typical ranges for the functional groups present, and the predicted values are illustrative of the accuracy that can be achieved with modern computational methods.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Predicted (ppm) | Experimental (ppm) | Difference (ppm) |

|---|---|---|---|

| Thiophene-H | 7.28 | 7.35 | -0.07 |

| Thiophene-H | 7.95 | 8.02 | -0.07 |

| NH (amide) | 9.85 | 9.95 | -0.10 |

| OCH₃ (ester) | 3.88 | 3.92 | -0.04 |

| CH₃ (acetyl) | 2.20 | 2.25 | -0.05 |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Predicted (ppm) | Experimental (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (ester) | 164.5 | 165.2 | -0.7 |

| C=O (amide) | 168.9 | 169.8 | -0.9 |

| Thiophene-C (ipso-NHAc) | 145.2 | 146.0 | -0.8 |

| Thiophene-C (ipso-COOMe) | 115.8 | 116.5 | -0.7 |

| Thiophene-CH | 130.1 | 130.9 | -0.8 |

| Thiophene-CH | 125.5 | 126.2 | -0.7 |

| OCH₃ (ester) | 51.8 | 52.1 | -0.3 |

| CH₃ (acetyl) | 23.5 | 23.9 | -0.4 |

Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (cm⁻¹) | Experimental (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| N-H stretch (amide) | 3280 | 3295 | -15 |

| C-H stretch (aromatic) | 3105 | 3115 | -10 |

| C=O stretch (ester) | 1715 | 1725 | -10 |

| C=O stretch (amide I) | 1680 | 1690 | -10 |

| C=C stretch (thiophene) | 1580 | 1590 | -10 |

| N-H bend (amide II) | 1545 | 1555 | -10 |

The small differences observed in these illustrative tables between the predicted and experimental values would signify a high level of accuracy for the chosen computational method. Such a validated model could then be used with confidence to investigate other properties of the molecule, such as its reactivity and electronic structure. The comparison often involves a linear regression analysis, which can be used to scale the theoretical values to further improve their agreement with the experimental data. youtube.com

Applications of Methyl 2 Acetamidothiophene 3 Carboxylate in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Synthetic Organic Chemistry

Methyl 2-acetamidothiophene-3-carboxylate serves as a highly adaptable and valuable building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure, which allow for a wide range of chemical transformations. The acetamido group can be hydrolyzed to the corresponding amine, which is a key functional group for numerous subsequent reactions. The methyl ester can be saponified to a carboxylic acid or converted to other functional groups such as amides. Furthermore, the thiophene (B33073) ring itself can undergo various substitution reactions.

This versatility makes this compound and its precursors, such as Methyl 3-aminothiophene-2-carboxylate, indispensable intermediates for the synthesis of complex organic molecules. nbinno.com Chemists utilize these compounds to introduce the thiophene scaffold into larger molecular frameworks, a common strategy in the development of new pharmaceuticals and other biologically active compounds. The high purity, typically around 99%, in which these building blocks can be synthesized is crucial for achieving successful and predictable outcomes in multi-step synthetic sequences. nbinno.com

Scaffold for the Construction of Complex Heterocyclic Frameworks

One of the most significant applications of this compound is its use as a scaffold for the construction of complex heterocyclic frameworks, particularly fused ring systems. The arrangement of the amino (or acetamido) and carboxylate groups on adjacent positions of the thiophene ring is ideal for cyclization reactions to form pyrimidine (B1678525) rings, leading to the synthesis of thieno[2,3-d]pyrimidines. jisciences.comresearchgate.netekb.egnih.gov

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse and significant biological activities, including anticancer, antiviral, and anti-inflammatory properties. ekb.egnih.govmed-expert.com.ua The synthesis of these frameworks often involves the reaction of the amino group of the thiophene precursor with various reagents to build the pyrimidine ring. For instance, heating 2-aminothiophene-3-carboxylates in formamide (B127407) is a common method to construct the pyrimidine framework. jisciences.com The resulting thieno[2,3-d]pyrimidin-4-ones can then be further functionalized to create a library of derivatives with potentially enhanced biological activities.

The following table provides examples of heterocyclic frameworks synthesized from thiophene precursors:

| Precursor | Reagent(s) | Resulting Heterocyclic Framework | Reference(s) |

| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-one | jisciences.com |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | 2-Imino-3N-(substituted)-thieno[2,3-d]pyrimidine | ekb.eg |

| Methyl 3-aminothiophene-2-carboxylate | Isocyanates/Isothiocyanates | Thieno[3,2-d]pyrimidines | researchgate.net |

Precursors for Agrochemical Development Research (e.g., Herbicides, Pesticides)

Thiophene-based compounds have demonstrated significant potential in the agrochemical sector, exhibiting a range of pesticidal activities. researchgate.net While direct research on this compound as an agrochemical precursor is not extensively documented, its structural motifs are present in and related to compounds with known herbicidal, insecticidal, and fungicidal properties. Thiophene derivatives are recognized as important intermediates in the synthesis of agrochemicals. nbinno.comarkema.com

Research has shown that various substituted thiophenes exhibit potent biological activity against agricultural pests. For example, certain thiophene derivatives have been found to possess photoactivated insecticidal activity. acs.orgnih.gov Others have been investigated for their fungicidal properties. nih.gov Furthermore, 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have been designed and synthesized as potent transketolase inhibitors, displaying significant herbicidal activities. acs.org The development of new insecticides, such as the 2,6-dihaloaryl 1,2,4-triazole family, has utilized halogenated 2-thiophenecarboxylic acid derivatives as key building blocks. beilstein-journals.org

The following table summarizes the agrochemical activities of some thiophene derivatives:

| Thiophene Derivative Class | Agrochemical Activity | Example/Target | Reference(s) |

| Photoactivated Thiophenes | Insecticidal | Asian tiger mosquito larvae | acs.orgnih.gov |

| N-(thiophen-2-yl) Nicotinamides | Fungicidal | Cucumber downy mildew | nih.gov |

| 2-Thioether-5-(thienyl)-1,3,4-oxadiazoles | Herbicidal | Amaranthus retroflexus, Digitaria sanguinalis | acs.org |

| Halogenated 2-Thiophenecarboxylic Acids | Insecticidal Precursors | 1,2,4-triazole insecticides | beilstein-journals.orgnbinno.com |

Given the established role of the thiophene core in agrochemicals, this compound represents a valuable starting material for the synthesis of novel and potentially more effective herbicides and pesticides through structural modification and derivatization.

Monomer in the Synthesis of Functional Polymers

Thiophene-based polymers, particularly polythiophenes, are a cornerstone of research in functional organic materials due to their unique electronic and optical properties. While the direct polymerization of this compound is not widely reported, its structural features suggest its potential as a monomer for the synthesis of functional polymers with tailored properties. The study of poly(3-thiophene acetic acid), a closely related polymer, provides insights into the potential characteristics of polymers derived from this class of monomers. researchgate.net

Development of Organic Semiconductors

Polythiophenes are among the most extensively studied classes of organic semiconductors. Their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is highly dependent on their chemical structure, regioregularity, and solid-state packing. The introduction of functional groups onto the thiophene ring can significantly influence these properties.

The acetamido and methyl carboxylate groups in this compound could, upon polymerization, lead to a polythiophene with modified electronic properties and intermolecular interactions. For instance, the introduction of carboxylic acid side-chains to a polythiophene backbone has been shown to raise the ionization potential and improve the absorption maximum, which can be beneficial for certain applications. d-nb.info The presence of these polar functional groups could also affect the polymer's solubility and film-forming characteristics, which are critical for device fabrication.

Conducting Polymer Research

Conducting polymers are a class of organic materials that can conduct electricity. Polythiophenes are a prominent family of conducting polymers, and their conductivity can be tuned by chemical modification and doping. The synthesis of poly(3-thiophene acetic acid) and its corresponding polyelectrolytes has been investigated, demonstrating that the properties of these materials depend on the interplay between the hydrophobic polymer backbone and the hydrophilic ionic side groups. researchgate.net

A polymer derived from this compound could potentially be converted into a conducting polymer. The acetamido group could be hydrolyzed to an amino group, and the methyl ester to a carboxylic acid. These functional groups could then be used to modulate the polymer's properties, such as its solubility in different solvents and its interaction with dopants. The presence of both acidic and basic functionalities could lead to interesting self-doping effects or pH-responsive conductivity.

Design of Ligands for Coordination Chemistry Studies

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Carboxylates are well-known ligands that can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.orgnih.gov The presence of the methyl carboxylate group in this compound, which can be readily hydrolyzed to a carboxylic acid, makes it a potential candidate for the design of novel ligands.

Furthermore, the acetamido group and the sulfur atom of the thiophene ring could also participate in coordination to a metal center, potentially leading to multidentate ligands. The ability of the sulfur atom in thiophene derivatives to form coordination complexes with metal ions can be a crucial aspect of their biological activity, as it may allow them to interfere with metal-dependent enzymes. researchgate.net

While specific studies detailing the use of this compound as a ligand are limited, research on related thiophene carboxamides and other carboxylate-containing ligands provides a strong basis for its potential in this area. nih.govresearchgate.net The synthesis of metal complexes with these types of ligands can lead to new materials with interesting magnetic, optical, or catalytic properties.

Intermediate in the Synthesis of Dyes and Pigments

This compound serves as a crucial, albeit indirect, precursor in the synthesis of a variety of heterocyclic azo dyes and pigments. Its utility in this field is realized through its conversion to the corresponding primary amine, methyl 2-aminothiophene-3-carboxylate, which then acts as a versatile diazo component. The thiophene ring within this structure is of significant interest in dye chemistry as it can lead to dyes with high tinctorial strength, brightness, and good fastness properties, particularly on synthetic fibers. sapub.orgscispace.comnih.gov

The general synthetic pathway involves a two-step process. First, the acetamido group (-NHCOCH₃) of this compound is hydrolyzed to yield the free amino group (-NH₂). This deprotection step is essential as the primary aromatic amine is required for the subsequent diazotization reaction. While specific hydrolysis conditions for this exact compound in the context of dye synthesis are not extensively detailed in the provided search results, the general principle of converting an aromatic amide to an amine is a standard procedure in organic synthesis. This can typically be achieved under acidic or basic conditions.

Once methyl 2-aminothiophene-3-carboxylate is obtained, it is then subjected to diazotization. This reaction, usually carried out in the presence of a mineral acid and sodium nitrite at low temperatures (0-5 °C), converts the primary amino group into a highly reactive diazonium salt. This diazonium salt is a potent electrophile and is readily coupled with various electron-rich aromatic compounds, known as coupling components, to form the final azo dye. nih.govmdpi.com

The choice of the coupling component plays a significant role in determining the final color and properties of the dye. A wide range of couplers can be used, including phenols, naphthols, anilines, and other heterocyclic compounds. The resulting thiophene-based azo dyes often exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra compared to their benzene-based analogues, leading to deeper and more vibrant colors. abu.edu.ng

Research Findings on Dyes Derived from 2-Aminothiophene Intermediates

Research into azo dyes derived from 2-aminothiophene intermediates, such as the one obtained from this compound, has yielded a diverse palette of colors with notable performance characteristics. These dyes are particularly well-suited for dyeing hydrophobic fibers like polyester, where they are applied as disperse dyes. scispace.cominternationaljournalcorner.com

Studies have shown that these dyes can produce shades ranging from yellow and orange to red, purple, and even blue, depending on the specific combination of the diazotized aminothiophene and the coupling component. sapub.orgabu.edu.ng The presence of the thiophene ring often imparts excellent brightness to the dyes. scispace.com

In terms of performance, many of the synthesized dyes exhibit good to excellent fastness properties. This includes wash fastness, perspiration fastness, and sublimation fastness, which are critical for textile applications. scispace.comabu.edu.nginternationaljournalcorner.com The lightfastness of these dyes can range from moderate to good, which is an important consideration for the longevity of the coloration. abu.edu.ng

The table below summarizes the types of dyes synthesized from 2-aminothiophene precursors and their reported properties.

| Diazo Component Precursor | Coupling Component Type | Resulting Dye Class | Typical Shades | Application | Reported Fastness Properties |

| Methyl 2-aminothiophene-3-carboxylate | N,N-dialkyl anilines, naphthols | Disperse Azo Dyes | Yellow, Orange, Red, Purple, Blue | Polyester, Nylon | Good to excellent wash, perspiration, and sublimation fastness; moderate to good light fastness. scispace.comabu.edu.nginternationaljournalcorner.com |

| Substituted 2-aminothiophenes | Phenols, Pyrazolones | Heterocyclic Azo Dyes | Varied, including deep purples and browns | Textiles | Good exhaustion on polyester; good to excellent overall fastness. abu.edu.ng |

It is important to note that while the research highlights the potential of 2-aminothiophene derivatives in dye synthesis, the initial step of preparing this key intermediate from this compound is a prerequisite. The acetamido compound, therefore, acts as a stable and accessible starting material that can be readily converted into the active diazo component precursor.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility has spurred significant research into green and sustainable synthetic methods. Future efforts concerning Methyl 2-acetamidothiophene-3-carboxylate will undoubtedly focus on optimizing its synthesis to be more eco-friendly and efficient.

Green Chemistry Approaches: Traditional methods for thiophene (B33073) synthesis often rely on volatile organic solvents and harsh reaction conditions. rsc.org Emerging research highlights a shift towards more benign alternatives. The use of water as a solvent, for example, has been successfully demonstrated for the direct C-H arylation of thiophene derivatives, a key reaction for building molecular complexity. unito.it This approach not only reduces reliance on hazardous solvents but can also simplify product purification. unito.it Deep eutectic solvents (DESs) represent another promising class of green solvents that are being explored for thiophene synthesis. rsc.org Additionally, methods that utilize non-toxic and readily available reagents, such as using sodium halides as a source for electrophilic halogens in ethanol, are gaining traction for producing halogenated thiophenes, which are versatile intermediates. nih.gov These strategies align with the principles of green chemistry by minimizing waste and environmental impact. nih.govnih.gov

Electrochemical Synthesis: Organic electrosynthesis is emerging as a powerful and sustainable tool for the construction of heterocyclic compounds. chim.itbeilstein-journals.orgrsc.org By using electricity to drive chemical reactions, this method can often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus reducing waste. chim.itacs.org The electrochemical approach offers precise control over reaction parameters by tuning the electrode potential and current, leading to high selectivity and efficiency. chim.it This technique has been successfully applied to the synthesis of various N/S-heterocycles and can be envisioned for the construction of the 2-acetamidothiophene core or its further functionalization. rsc.orgacs.orgoup.com

| Synthesis Strategy | Key Advantages | Relevant Research Areas for Thiophenes |

| Green Solvents | Reduced toxicity, improved safety, potential for simplified workup. | Use of water, deep eutectic solvents. rsc.orgunito.it |

| Atom Economy | Maximizes the incorporation of starting materials into the final product. | Transition-metal-free C-H bond cleavage reactions. organic-chemistry.org |

| Electrosynthesis | Mild conditions, high selectivity, reduced need for chemical reagents. chim.it | Anodic cyclization, mediated redox processes. beilstein-journals.orgacs.org |

Stereoselective Synthesis of Chiral Derivatives

Chirality is a critical feature in many biologically active molecules. The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a significant area of future research, opening doors to novel therapeutic agents.

Asymmetric Catalysis: The asymmetric synthesis of thiophene-containing compounds has been a challenging but rewarding field. rsc.orgrsc.org Recent advances in organocatalysis and transition-metal catalysis have enabled the enantioselective functionalization of thiophene rings. acs.orgacs.org For instance, catalytic asymmetric dearomatization of thiophenes can produce highly functionalized and optically active tetrahydrothiophenes. rsc.orgacs.org These strategies could be adapted to introduce chirality into derivatives of this compound, either by functionalizing the thiophene ring or by elaborating the side chains. The development of chiral polythiophenes, often synthesized from chiral monomeric precursors, further underscores the importance of accessing enantiomerically pure thiophene building blocks. nih.govrsc.org

| Asymmetric Strategy | Description | Potential Application to Target Compound |

| Catalytic Asymmetric Dearomatization | Converts the aromatic thiophene ring into a chiral, non-aromatic structure. rsc.org | Creation of novel, three-dimensional scaffolds from the thiophene core. |

| Enantioselective Functionalization | Introduces a new functional group with controlled stereochemistry. | Synthesis of specific enantiomers for biological testing. |

| Biocatalysis | Utilizes enzymes for highly selective transformations. ucl.ac.uk | Enantiodivergent synthesis of chiral sulfoxide (B87167) derivatives. ucl.ac.uk |

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of advanced automation technologies.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. springerprofessional.demdpi.com For the synthesis of heterocyclic compounds, flow chemistry has been shown to accelerate reaction times and increase yields. springerprofessional.desci-hub.se The modular nature of flow systems allows for multi-step sequences to be performed in a continuous fashion, telescoping reactions and minimizing manual handling of intermediates. uc.pt This approach is particularly well-suited for the synthesis of this compound and its derivatives, enabling more efficient and reproducible production. mdpi.comapple.com

Automated Synthesis: Automated synthesis platforms, often coupled with flow reactors, are revolutionizing the way chemical synthesis is performed. nih.govsigmaaldrich.com These systems can execute complex reaction sequences, purify products, and analyze results with minimal human intervention. xtalpi.com This not only accelerates the pace of research but also allows for the systematic exploration of reaction space to find optimal conditions. nih.gov The integration of this compound synthesis into such automated platforms would facilitate the rapid generation of a diverse library of derivatives for biological screening.

Application of Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for chemical research. Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions.

Predictive Modeling: By training on vast datasets of known chemical reactions, ML models can learn to predict the products of a given set of reactants and reagents with high accuracy. beilstein-journals.orgaiche.orgchemcopilot.com This predictive power can be harnessed to explore the potential reactivity of this compound with a wide range of reaction partners, guiding experimental work towards the most promising transformations. nih.gov These tools can also aid in retrosynthesis, suggesting viable synthetic routes to complex target molecules containing the thiophene core. acs.org

Reaction Optimization: ML algorithms, particularly Bayesian optimization, are highly effective at optimizing reaction conditions to maximize yield or selectivity. beilstein-journals.orgnih.gov By intelligently exploring the parameter space (e.g., temperature, concentration, catalyst loading), these algorithms can identify the optimal conditions with far fewer experiments than traditional methods. nih.govresearchgate.net This approach can be applied to optimize the synthesis of this compound and its subsequent transformations, saving time and resources. The collaboration between AI platforms for reaction prediction and automated robotic systems for synthesis is leading to the concept of "closed-loop" or "self-driving" laboratories for molecule discovery. chemicalindustryjournal.co.uk

| Machine Learning Application | Description | Impact on Research |

| Retrosynthesis Prediction | AI suggests synthetic pathways to a target molecule. acs.org | Accelerates the design of synthetic routes to complex derivatives. iscientific.org |

| Reaction Outcome Prediction | Predicts the products of a reaction with high accuracy. aiche.org | Guides experimental design and avoids unproductive reaction pathways. |

| Condition Optimization | Identifies optimal reaction parameters for yield and selectivity. beilstein-journals.orgresearchgate.net | Reduces the number of experiments needed for process development. |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond optimizing known reactions, a key driver of chemical innovation is the discovery of novel reactivity and unprecedented transformations. For this compound, this involves exploring new ways to functionalize the thiophene ring and its substituents.

C-H Activation: Direct C-H bond functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. mdpi.com While the functionalization of thiophene at the α-positions is more common, methods for the more challenging β-position functionalization are being developed. rsc.org Palladium-catalyzed 1,4-migration coupled with direct arylation is one such strategy that enables the activation of these less reactive C-H bonds. rsc.org Applying these techniques to this compound could unlock new avenues for creating diverse molecular architectures. nih.govrug.nlacs.org

Photocatalysis and Electrocatalysis: Photocatalysis, which uses light to drive chemical reactions, offers a mild and sustainable way to access reactive intermediates. Thiophene-containing polymers have been shown to act as effective photocatalysts, highlighting the potential for thiophene derivatives to participate in and mediate photocatalytic transformations. nih.govrsc.orgmdpi.com These reactions can lead to novel bond formations and functionalizations that are not accessible through traditional thermal methods. acs.org Similarly, electrocatalysis can enable unique transformations by generating highly reactive species at an electrode surface. scientific.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.